molecular formula C18H21N5Na2O9P2 B610305 PSB-12379 disodium CAS No. 1802226-78-3

PSB-12379 disodium

Cat. No. B610305
CAS RN: 1802226-78-3
M. Wt: 559.32
InChI Key: CGXINRNHTNDEBI-BUPZQQHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSB-12379 disodium is a potent and selective ecto-5’-nucleotidase (CD73) inhibitor . It is a nucleotide analogue that exhibits high selectivity over other ecto-nucleotidases (NTPDase 1−3 and NPP 1−3) and ADP-activated P2Y1 and P2Y12 receptors .


Molecular Structure Analysis

The chemical formula of PSB-12379 disodium is C18H21N5Na2O9P2 . Its exact mass is 515.10 and its molecular weight is 559.320 .


Chemical Reactions Analysis

PSB-12379 disodium blocks ecto-5’-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine . It is somewhat less stable, and 56% are metabolized within 8 hours. Hydrolytic cleavage of the glycosidic bond, which is a typical phase I reaction of nucleosides and nucleotides, was observed as the main reaction .


Physical And Chemical Properties Analysis

PSB-12379 disodium has a molecular weight of 559.31 . It is soluble in water .

Scientific Research Applications

Ecto-5’-Nucleotidase Inhibition

PSB-12379 is a selective high-affinity ecto-5’-nucleotidase (CD73) inhibitor . It blocks ecto-5’-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine . This inhibition can be crucial in regulating the extracellular levels of adenosine, which plays a significant role in various physiological and pathological processes.

Selectivity Over Other Ecto-Nucleotidases

PSB-12379 exhibits selectivity over other ecto-nucleotidases . This selectivity makes it a valuable tool in research studies aimed at understanding the specific roles of different ecto-nucleotidases in biological processes.

Inhibition of ADP-Activated P2Y Receptors

PSB-12379 also exhibits selectivity over ADP-activated P2Y receptors . P2Y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, UDP, or UDP-glucose. The inhibition of these receptors can be important in studies related to purinergic signaling.

Cancer Immunotherapy Research

PSB-12379 has been cited in publications related to cancer immunotherapy . The inhibition of CD73 by PSB-12379 can potentially modulate the tumor microenvironment, making it a subject of interest in cancer immunotherapy research.

Development of New Inhibitors

PSB-12379 has been used in the development of potent and selective ecto-5’-nucleotidase (CD73) inhibitors . It serves as a reference compound in the design and synthesis of new inhibitors.

Pharmacological Studies

Given its high affinity and selectivity, PSB-12379 is used in pharmacological studies to understand the role of ecto-5’-nucleotidase (CD73) in various diseases .

Safety and Hazards

PSB-12379 disodium is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It is recommended to store it dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBYYIJBPDWQFF-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PSB-12379 disodium

Q & A

Q1: How does PSB-12379 interact with its target and what are the downstream effects?

A: PSB-12379 is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, PSB-12379 prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with PSB-12379 is suggested as a potential therapeutic strategy for cancer treatment [, ].

Q2: What is the structural basis for the high potency of PSB-12379 towards CD73?

A: X-ray crystallography studies revealed that the high affinity of PSB-12379 for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of PSB-12379 mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].

Q3: Has the structure of PSB-12379 been modified to further improve its potency?

A: Yes, structure-activity relationship (SAR) studies based on the PSB-12379 scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of PSB-12379, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of PSB-12379 with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].

Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like PSB-12379?

A: One study highlighted a discrepancy between the in vitro and ex vivo effects of PSB-12379 []. While PSB-12379 showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of PSB-12379 and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, PSB-12379 might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.